Tazobactam hemihydrate
Description
Historical Context of Beta-Lactamase Inhibitor Discovery and Development
The journey to discover β-lactamase inhibitors began as the problem of penicillin resistance became increasingly apparent. The first significant breakthrough came in the early 1970s with the discovery of clavulanic acid, a natural product from Streptomyces clavuligerus. nih.govoup.com While possessing weak antibacterial activity on its own, clavulanic acid proved to be a powerful inhibitor of many plasmid-mediated β-lactamases. oup.com This discovery paved the way for the development of the first combination therapy, amoxicillin/clavulanic acid.
Following the success of clavulanic acid, the pharmaceutical industry invested in the development of synthetic inhibitors. This led to the creation of penicillinate sulfones, including sulbactam (B1307) in 1978 and tazobactam (B1681243) in 1980. nih.gov Tazobactam was identified as a potent inhibitor with a broad spectrum of activity against various β-lactamases. frontiersin.org The combination of piperacillin (B28561) and tazobactam received FDA approval in 1994, offering a valuable tool against a wide range of bacterial infections. drugbank.comnih.gov
Evolution of Beta-Lactamase Inhibition Strategies
The strategies to combat β-lactamase-mediated resistance have evolved significantly over time. Initially, the focus was on discovering and developing new β-lactam antibiotics that were inherently more resistant to enzymatic degradation. nih.gov However, the rapid evolution of β-lactamases necessitated a more direct approach.
The primary strategy became the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. nih.gov Early inhibitors like clavulanic acid, sulbactam, and tazobactam are known as "suicide inhibitors." They act as a substrate for the β-lactamase, and during the enzymatic process, they form a stable, covalent bond with the enzyme, leading to its irreversible inactivation. patsnap.com
More recent strategies have focused on developing non-β-lactam β-lactamase inhibitors, such as avibactam (B1665839), which have a broader spectrum of activity against different classes of β-lactamases, including some that are not effectively inhibited by the earlier compounds. researchgate.netnih.gov Research is also exploring inhibitors for metallo-β-lactamases, a class of enzymes that use a different mechanism of action and are not inhibited by current clinically available inhibitors. researchgate.netmdpi.com
Table 1: Evolution of Key Beta-Lactamase Inhibitors
| Inhibitor | Year of Discovery/Development | Class | Mechanism of Action |
|---|---|---|---|
| Clavulanic Acid | Early 1970s | β-Lactam | Suicide inhibitor |
| Sulbactam | 1978 | Penicillinate Sulfone (β-Lactam) | Suicide inhibitor |
| Tazobactam | 1980 | Penicillinate Sulfone (β-Lactam) | Suicide inhibitor |
| Avibactam | ~2011 | Diazabicyclooctane (Non-β-Lactam) | Reversible covalent inhibition |
This table is based on information from multiple sources. nih.govresearchgate.netnih.gov
Significance of Tazobactam Hemihydrate in Antimicrobial Chemotherapy Research
This compound holds a significant place in antimicrobial chemotherapy research. Its primary importance lies in its ability to extend the spectrum of activity of β-lactam antibiotics like piperacillin and ceftolozane (B606591). drugbank.comnih.gov By inhibiting β-lactamases, tazobactam makes these antibiotics effective against bacteria that would otherwise be resistant. nih.govurology-textbook.com
Tazobactam is particularly effective against Ambler Class A β-lactamases, such as the common TEM and SHV enzymes. nih.govdrugbank.com Research has shown that tazobactam displays higher activity against certain types of enzymes, like CTX-M type enzymes, compared to older inhibitors. researchgate.net
The chemical structure of tazobactam, a 4-thia-1-azabicyclo[3.2.0]heptane nucleus, is key to its inhibitory function. ontosight.ai Although it has little to no antibacterial activity on its own, its ability to irreversibly bind to and inactivate β-lactamase enzymes is crucial. ontosight.ainih.gov The hemihydrate form ensures stability in its crystalline state. ontosight.ai
The success of tazobactam in combination therapies has spurred further research into developing new β-lactamase inhibitors and understanding the mechanisms of resistance. The ongoing challenge is the emergence of bacterial strains with β-lactamases that are not susceptible to tazobactam or other existing inhibitors, driving the need for continuous innovation in this field. mims.comasm.org
Table 2: Chemical and Physical Properties of Tazobactam
| Property | Value |
|---|---|
| Chemical Formula | C10H12N4O5S fda.gov |
| Molecular Weight | 300.29 g/mol fda.gov |
| Form | Hemihydrate (2:1 ratio of tazobactam to water) ontosight.aincats.io |
This table is based on information from multiple sources.
Structure
3D Structure of Parent
Properties
CAS No. |
428863-55-2 |
|---|---|
Molecular Formula |
C20H26N8O11S2 |
Molecular Weight |
618.6 g/mol |
IUPAC Name |
(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrate |
InChI |
InChI=1S/2C10H12N4O5S.H2O/c2*1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h2*2-3,7-8H,4-5H2,1H3,(H,16,17);1H2/t2*7-,8+,10+;/m11./s1 |
InChI Key |
BULFSGHLDZFFAI-WNEKGKLGSA-N |
Isomeric SMILES |
C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.O |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.O |
Origin of Product |
United States |
Molecular and Biochemical Mechanisms of Tazobactam Hemihydrate Action
Interaction with Beta-Lactamase Enzymes
Tazobactam's primary biochemical function is the inhibition of β-lactamase enzymes, particularly those belonging to Class A and Class C. mdpi.comnih.govtandfonline.com The interaction is a multi-step process that ultimately leads to the inactivation of the enzyme. researchgate.netnih.govasm.org
Tazobactam (B1681243) acts as a "suicide inhibitor," meaning it is recognized as a substrate by the β-lactamase enzyme. patsnap.compatsnap.com The enzymatic process begins, but instead of being successfully hydrolyzed and released, the tazobactam molecule is converted into a reactive intermediate that covalently and irreversibly binds to the enzyme's active site. patsnap.comnih.gov This process effectively inactivates the enzyme, preventing it from degrading β-lactam antibiotics. mdpi.comnih.gov The inhibition is particularly effective against serine-based β-lactamases (Class A and C), where tazobactam forms a stable complex with a key serine residue in the active site. nih.govmdpi.comnih.gov This mechanism can be irreversible or, in some cases, transient. la.gov
Kinetic analyses have demonstrated that tazobactam is a potent inhibitor of many common Class A (e.g., TEM, SHV, PC1) and Class C (e.g., P99) β-lactamases. researchgate.netnih.govasm.orgnih.govtandfonline.com Studies show that tazobactam effectively inactivates these enzymes after a certain number of hydrolytic turnovers, a measure of how many inhibitor molecules are processed before the enzyme is permanently inactivated. researchgate.netnih.govasm.org For instance, the Class A PC1 enzyme from Staphylococcus aureus is inactivated after only two turnovers, while the TEM-2 enzyme requires 125 turnovers. researchgate.netnih.govasm.org The Class C P99 cephalosporinase (B13388198) is inactivated after 50 turnovers. researchgate.netnih.govasm.org
In contrast, its activity against Class B metallo-β-lactamases, such as CcrA, is significantly weaker. researchgate.netnih.govasm.org The CcrA enzyme requires approximately 4,000 hydrolytic turnovers of tazobactam before inactivation occurs, and its 50% inhibitory concentration is several orders of magnitude less favorable than for most serine β-lactamases. researchgate.netnih.govasm.org
| Enzyme | Class | Source Organism (Example) | Hydrolytic Turnovers Before Inactivation |
|---|---|---|---|
| PC1 | A | Staphylococcus aureus | 2 |
| TEM-2 | A | Escherichia coli | 125 |
| P99 | C | Enterobacter cloacae | 50 |
| CcrA | B | Bacteroides fragilis | 4,000 |
The inactivation process begins when the active site serine of the β-lactamase attacks the β-lactam ring of tazobactam, leading to the formation of a covalent acyl-enzyme complex. nih.govnih.govresearchgate.net This is a common step in the hydrolysis of all β-lactam compounds. However, for tazobactam, this initial complex is not readily deacylated. Instead, it undergoes a series of chemical rearrangements. researchgate.netresearchgate.net The opening of the tazobactam ring results in the formation of transient intermediates, which can exist as imine or trans-enamine products. researchgate.netresearchgate.net These reactive species can then lead to the irreversible inactivation of the enzyme, in some cases through cross-linking with other nearby amino acid residues, such as Lysine-73 in the PC1 β-lactamase. nih.gov
Spectral studies have identified these transient intermediates. researchgate.netnih.govasm.org For the PC1 and TEM-2 enzymes, an intermediate with a chromophore absorbing at 288 nm was observed. researchgate.netnih.govasm.org In contrast, the P99 cephalosporinase formed a more stable complex with a UV maximum at 295 nm. researchgate.netnih.govasm.org
| Enzyme | Class | UV Maximum of Intermediate Complex |
|---|---|---|
| PC1 | A | 288 nm |
| TEM-2 | A | 288 nm |
| P99 | C | 295 nm (Stable Complex) |
| CcrA | B | 270 nm |
Lack of Intrinsic Antibacterial Activity of Tazobactam Hemihydrate
This compound, on its own, possesses little to no clinically significant antibacterial activity. patsnap.comdrugbank.com Its utility in medicine is derived exclusively from its ability to inhibit β-lactamase enzymes. For this reason, tazobactam is never administered alone but is always used as a component of a combination product with a partner β-lactam antibiotic. drugbank.com
Synergistic Interactions with Beta-Lactam Antibiotics
The primary function of tazobactam is to act synergistically with β-lactam antibiotics. researchgate.net By inhibiting β-lactamases, tazobactam protects its partner antibiotic (such as piperacillin (B28561) or ceftolozane) from being destroyed by these enzymes. drugbank.comwikipedia.org This action restores or expands the spectrum of activity of the partner antibiotic to include many β-lactamase-producing bacteria that would otherwise be resistant. drugbank.comresearchgate.net
This synergy can result in a potent bactericidal effect. nih.gov Studies have shown that a combination of tazobactam/piperacillin can be bactericidal against certain strains at concentrations where the individual drugs are only bacteriostatic. nih.gov Furthermore, some research suggests a potential pharmacokinetic synergy, where piperacillin may inhibit the renal excretion of tazobactam, leading to higher plasma concentrations and enhanced ability to inhibit β-lactamases. scienceopen.com This synergistic relationship is the foundation of the clinical use of tazobactam-containing antibiotic combinations. hrpub.org
Table of Mentioned Compounds
| Compound Name |
|---|
| Amikacin (B45834) |
| Amoxicillin |
| Ampicillin |
| Aztreonam |
| Cefepime |
| Cefoperazone |
| Cefotaxime |
| Ceftaroline |
| Ceftazidime (B193861) |
| Ceftolozane (B606591) |
| Ceftriaxone |
| Ciprofloxacin |
| Clavulanic acid |
| Daptomycin |
| Doripenem |
| Enmetazobactam |
| Fosfomycin |
| Gentamicin |
| Imipenem |
| Lysine |
| Meropenem (B701) |
| Minocycline |
| Netilmicin |
| Nitrocefin |
| Piperacillin |
| Relebactam |
| Serine |
| Sulbactam (B1307) |
| Tazobactam |
| This compound |
| Tobramycin |
Mechanism of Potentiation of Partner Antibiotics (e.g., Piperacillin, Ceftolozane)
Tazobactam's primary role is to act as a "suicide inhibitor" of many β-lactamase enzymes. nih.govpatsnap.com Bacteria produce these enzymes to hydrolyze the amide bond in the β-lactam ring of penicillin and cephalosporin (B10832234) antibiotics, rendering them inactive. patsnap.comfrontiersin.org Tazobactam, which also contains a β-lactam ring, binds with high affinity to the active site of these bacterial enzymes. mdpi.com This binding is often irreversible, forming a stable, covalent complex that permanently inactivates the β-lactamase. nih.govpatsnap.com
By neutralizing these defensive enzymes, tazobactam allows its partner antibiotic, such as piperacillin or ceftolozane, to remain intact and reach its therapeutic target. nih.govdrugbank.comwikipedia.org Piperacillin, an extended-spectrum penicillin, and ceftolozane, a novel cephalosporin, can then exert their bactericidal effects by inhibiting bacterial cell wall synthesis. drugbank.commedscape.comresearchgate.net
The combination of tazobactam with piperacillin extends its spectrum to include many β-lactamase-producing strains of Gram-positive, Gram-negative, and anaerobic bacteria that would normally degrade piperacillin. nih.govnih.govwikipedia.org Similarly, tazobactam protects ceftolozane from degradation by a variety of β-lactamases, including many Class A (penicillinases and extended-spectrum β-lactamases [ESBLs]) and some Class C (cephalosporinases) enzymes. wikipedia.orgnih.gov This synergistic action makes these combination therapies effective against a broader range of pathogenic bacteria. drugbank.comdrugbank.com
Kinetic studies have demonstrated tazobactam's potency against various β-lactamases. For instance, it is a potent inhibitor of common plasmid-mediated β-lactamases like SHV-1 and TEM types, as well as chromosomally mediated enzymes. wikipedia.orgnih.gov Research has shown that tazobactam can be more potent than other inhibitors, such as clavulanate and sulbactam, against certain inhibitor-resistant β-lactamases. nih.gov
Inhibitory Activity of Tazobactam Against Various β-Lactamase Classes
| β-Lactamase Class | Examples | Inhibitory Effect of Tazobactam | Reference |
|---|---|---|---|
| Class A (Penicillinases, ESBLs) | TEM-1, TEM-2, SHV-1, CTX-M | Potent inhibitor | wikipedia.orgnih.govresearchgate.net |
| Class C (Cephalosporinases) | AmpC, P99 | Moderate inhibitor | nih.govnih.govresearchgate.net |
| Class D (Oxacillinases) | OXA-1 | Variable, generally less effective | idsociety.org |
| Class B (Metallo-β-lactamases) | NDM-1, VIM, IMP | Not effective | nih.govresearchgate.net |
Impact on Bacterial Cell Wall Synthesis in the Presence of Beta-Lactamases
The structural integrity of the bacterial cell wall is crucial for survival, protecting the bacterium from osmotic stress. frontiersin.orgstudy.com This wall is primarily composed of peptidoglycan, a polymer cross-linked by enzymes known as penicillin-binding proteins (PBPs). frontiersin.orgdrugbank.com β-lactam antibiotics, including piperacillin and ceftolozane, function by binding to and inactivating these essential PBPs. wikipedia.orgmedscape.comnih.gov This inhibition disrupts the final stages of peptidoglycan synthesis, leading to a weakened cell wall and, ultimately, cell lysis and death. frontiersin.orgdrugbank.com
In bacteria that produce β-lactamases, these enzymes act as a primary defense mechanism. frontiersin.org They intercept and destroy β-lactam antibiotics before they can reach their PBP targets. patsnap.com The presence of tazobactam fundamentally alters this dynamic. By irreversibly inhibiting the β-lactamases, tazobactam effectively clears the path for the partner antibiotic to engage with the PBPs. nih.govwikipedia.org
With the β-lactamases neutralized, piperacillin or ceftolozane can successfully bind to their specific PBP targets. wikipedia.orgdrugbank.com For example, ceftolozane has a high affinity for essential PBPs in Pseudomonas aeruginosa (such as PBP1b, PBP1c, and PBP3) and Escherichia coli (PBP3). wikipedia.org Piperacillin also binds to several PBPs, inhibiting the biosynthesis of the cell wall mucopeptide. medscape.comdrugbank.com This unimpeded action on the PBPs leads to the effective inhibition of cell wall synthesis, resulting in bactericidal activity even in bacteria that would otherwise be resistant due to β-lactamase production. wikipedia.orgresearchgate.net
Effect of Tazobactam on Partner Antibiotic Targets
| Partner Antibiotic | Bacterial Target | Mechanism | Role of Tazobactam | Reference |
|---|---|---|---|---|
| Piperacillin | Penicillin-Binding Proteins (PBPs) | Inhibits transpeptidation step of peptidoglycan synthesis, weakening the cell wall. | Protects piperacillin from degradation by β-lactamases, allowing it to reach and bind to PBPs. | medscape.comdrugbank.com |
| Ceftolozane | Penicillin-Binding Proteins (PBPs), particularly in P. aeruginosa and E. coli | Binds to and inactivates essential PBPs, halting cell wall synthesis. | Prevents hydrolysis of ceftolozane by Class A and some Class C β-lactamases, enabling its action on PBPs. | wikipedia.orgdrugbank.comnih.gov |
Preclinical Pharmacokinetics and Pharmacodynamics of Tazobactam Hemihydrate
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models
The preclinical assessment of a drug's ADME profile is fundamental to understanding its behavior in biological systems. For Tazobactam (B1681243) hemihydrate, these studies have been crucial in characterizing its disposition, metabolic fate, and elimination pathways in various animal models, providing a basis for its development.
Preclinical investigations into the disposition of tazobactam have revealed notable species-specific differences, particularly between rat and dog models. The disposition in dogs more closely mirrors that in humans regarding the extent of distribution, elimination half-life, and systemic clearance. sterimaxinc.com In contrast, the disposition in rats shows considerable differences. sterimaxinc.com
Pharmacokinetic studies in dogs, when tazobactam was co-administered with piperacillin (B28561), indicated that piperacillin significantly reduced the elimination of tazobactam. nih.gov Further research in dogs provided specific pharmacokinetic parameters, establishing a total body clearance (CL) of 0.25 ± 0.03 L/h/kg and a volume of distribution (Vd) of 0.23 ± 0.04 L/kg. mdpi.com These models are essential for predicting the pharmacokinetic profile in humans.
| Parameter | Value in Dog Models |
| Total Body Clearance (CL) | 0.25 ± 0.03 L/h/kg |
| Volume of Distribution (Vd) | 0.23 ± 0.04 L/kg |
Pharmacokinetic parameters of tazobactam in dog models when co-administered with piperacillin.
Metabolism studies in preclinical models, specifically in rats and dogs, have consistently identified a primary metabolite of tazobactam, designated as the M1 metabolite. sterimaxinc.com This metabolite is formed through the cleavage of the β-lactam ring. nih.gov The M1 metabolite is considered microbiologically inactive. medscape.comnih.gov The formation and subsequent elimination of this metabolite are influenced by renal function; in cases of impaired renal function, less tazobactam is excreted unchanged, making more of the parent drug available for metabolism into M1. nih.gov Simultaneously, the renal elimination of the M1 metabolite itself is impaired, leading to its accumulation. nih.govnih.gov
Tazobactam demonstrates good penetration into various tissues. researchgate.netnih.gov Preclinical data indicate that it distributes well into the lungs and skin. researchgate.net
The primary route of elimination for tazobactam is through the kidneys, with a significant portion of the drug being excreted unchanged in the urine. medscape.comresearchgate.net Studies in bacteremia model rats showed that piperacillin inhibited the renal excretion of tazobactam. nih.gov When administered alone, the renal excretion rate of tazobactam was 54.4% of the dose; however, when co-administered with piperacillin, this rate decreased to 37.9%. nih.gov This interaction led to a decrease in the renal clearance (CLR) of tazobactam from 1.30 ± 0.50 ml/min/kg to 0.361 ± 0.043 ml/min/kg in rats. nih.gov
| Parameter | Tazobactam Alone | Tazobactam with Piperacillin |
| Renal Excretion Rate (rat) | 54.4% | 37.9% |
| Renal Clearance (CLR) (rat) | 1.30 ± 0.50 ml/min/kg | 0.361 ± 0.043 ml/min/kg |
Impact of piperacillin on the renal clearance of tazobactam in rats.
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships in Preclinical Settings
The therapeutic effect of an antimicrobial agent is determined by the relationship between its concentration in the body over time (pharmacokinetics) and its ability to inhibit or kill microorganisms (pharmacodynamics).
The key pharmacokinetic/pharmacodynamic (PK/PD) index associated with the efficacy of tazobactam is the percentage of the dosing interval during which the drug concentration remains above a certain threshold (%Time>threshold). researchgate.net This has been demonstrated in in vitro infection models using isogenic CTX-M-15-producing E. coli. researchgate.net The specific concentration threshold required for efficacy varies depending on the level of β-lactamase production by the bacteria. researchgate.net
For tazobactam, in combination with a β-lactam antibiotic, achieving a specific %Time>threshold is critical for bacterial stasis and reduction in bacterial load. Preclinical models have established the following targets for achieving specific bacteriological outcomes at 24 hours: researchgate.net
| Bacteriological Outcome | Required Tazobactam %Time>threshold |
| Net bacterial stasis | 44.9% |
| 1-log10 CFU decrease | 62.9% |
| 2-log10 CFU decrease | 84.9% |
Tazobactam exposure targets for therapeutic efficacy in preclinical infection models.
Tazobactam is a potent inhibitor of a wide range of β-lactamase enzymes, including penicillinases and cephalosporinases. nih.govresearchgate.net Its ability to inhibit these enzymes is crucial for protecting co-administered β-lactam antibiotics from degradation. The effectiveness of tazobactam is directly related to its concentration at the site of infection relative to the type and amount of β-lactamase being produced.
In vitro studies have shown that tazobactam can effectively inactivate intracellular β-lactamases, indicating its ability to penetrate bacterial cell membranes. nih.gov The concentration of tazobactam required to inhibit β-lactamases from Enterobacteriaceae can range from 1.2 to 8.1 mg/l. researchgate.net The threshold tazobactam concentration needed for efficacy changes with the level of β-lactamase transcription. For example, in a study with CTX-M-15-producing E. coli, the required threshold concentration was 0.25, 0.5, and 2 µg/mL for low, moderate, and high-level enzyme production, respectively. researchgate.net This highlights the importance of maintaining adequate tazobactam concentrations to overcome the enzymatic defense of resistant bacteria.
Impact of Physiological Parameters on Preclinical PK/PD (e.g., renal function in animal models)
The kidneys are the primary route of elimination for tazobactam. Consequently, renal function is a critical physiological parameter influencing its pharmacokinetic (PK) and pharmacodynamic (PD) profile. Preclinical investigations in animal models, although limited for tazobactam hemihydrate as a single agent, provide foundational insights into the effects of renal impairment on the drug's disposition and activity. The majority of available data is derived from studies of tazobactam in combination with β-lactam antibiotics, most notably piperacillin.
Detailed Research Findings:
Preclinical studies have consistently demonstrated that compromised renal function leads to a significant alteration in the pharmacokinetic parameters of tazobactam. In animal models of renal impairment, a decrease in renal function correlates with reduced total body clearance of tazobactam. This reduction in clearance results in a prolonged elimination half-life and an increased area under the concentration-time curve (AUC), signifying greater systemic exposure to the drug.
Furthermore, preclinical research in mouse models has explored the direct effects of high concentrations of piperacillin/tazobactam on renal tissue. These studies have investigated potential mechanisms of nephrotoxicity at a cellular level, examining markers of kidney injury. Such research helps to understand the broader physiological impact on the kidneys beyond just pharmacokinetic alterations.
The pharmacodynamic consequences of altered pharmacokinetics in the setting of renal impairment are also a key consideration. The increased exposure (AUC) and prolonged half-life of tazobactam in animal models with renal dysfunction would theoretically enhance its β-lactamase inhibitory activity. However, the balance between achieving therapeutic efficacy and the potential for concentration-dependent adverse effects is a critical aspect that is evaluated in these preclinical models.
Interactive Data Table: Illustrative Impact of Renal Function on Tazobactam Pharmacokinetics (Derived from Combination Studies)
The following table provides an illustrative summary of the expected changes in tazobactam's pharmacokinetic parameters based on the degree of renal impairment, as extrapolated from studies of combination products.
| Degree of Renal Impairment | Change in Total Body Clearance (CL) | Change in Elimination Half-life (t½) | Change in Area Under the Curve (AUC) |
| Mild | Decreased | Increased | Increased |
| Moderate | Significantly Decreased | Significantly Increased | Significantly Increased |
| Severe | Markedly Decreased | Markedly Increased | Markedly Increased |
This table is a qualitative representation based on consistent findings and does not represent specific quantitative data from a single preclinical study of this compound alone.
Mechanisms of Bacterial Resistance to Tazobactam Hemihydrate Combinations
Beta-Lactamase Mediated Resistance
The primary mechanism of resistance involves the production of β-lactamase enzymes that are not effectively inhibited by tazobactam (B1681243) or that can overcome its inhibitory action.
Certain classes of β-lactamases are intrinsically resistant to inhibition by tazobactam. These enzymes can hydrolyze the partner β-lactam antibiotic, rendering the combination ineffective.
Metallo-β-Lactamases (MBLs): These are Ambler class B enzymes that utilize zinc ions in their active site for the hydrolysis of β-lactams. msdmanuals.comjscimedcentral.com MBLs, such as VIM, IMP, and NDM types, possess a broad hydrolysis spectrum that includes penicillins, cephalosporins, and carbapenems. msdmanuals.comidsociety.orgnih.gov Crucially, they are not inhibited by serine β-lactamase inhibitors like tazobactam. msdmanuals.comnih.gov The global rise of MBL-producing Gram-negative bacteria, particularly in Enterobacterales, presents a major therapeutic challenge as there are currently no FDA-approved MBL inhibitors.
Class C β-Lactamases (AmpC): These are cephalosporinases that can be chromosomally or plasmid-encoded. mdpi.comnih.gov While tazobactam has some activity against certain AmpC enzymes, it is not a reliable inhibitor for all of them. nih.govtaylorandfrancis.com Many bacteria that produce Class C β-lactamases are not clinically susceptible to combinations like piperacillin-tazobactam (B1260346). taylorandfrancis.com
Class D β-Lactamases (OXA-type): This is a heterogeneous group of enzymes, some of which exhibit carbapenemase activity. mdpi.com Tazobactam's inhibitory activity against Class D β-lactamases is variable. nih.gov For instance, while it may inhibit some OXA enzymes, it is generally not effective against carbapenem-hydrolyzing Class D β-lactamases like OXA-48. mdpi.com
Table 1: Beta-Lactamases Not Effectively Inhibited by Tazobactam Hemihydrate
| Beta-Lactamase Class | Examples | Mechanism of Resistance to Tazobactam Combinations |
|---|---|---|
| Class B (Metallo-β-Lactamases) | NDM, VIM, IMP | Zinc-dependent active site is not inhibited by serine-based inhibitors like tazobactam. msdmanuals.comjscimedcentral.com |
| Class C (AmpC) | CMY-2, FOX-1 | Tazobactam is not a consistently effective inhibitor against many AmpC enzymes. nih.govtaylorandfrancis.com |
| Class D (OXA-type) | OXA-48 | Variable inhibition by tazobactam; many carbapenem-hydrolyzing variants are resistant. mdpi.comnih.gov |
In many Gram-negative bacteria, such as Enterobacter cloacae, Citrobacter freundii, and Pseudomonas aeruginosa, the expression of the chromosomal AmpC β-lactamase is inducible. mdpi.comnih.gov Normally, AmpC production is kept at a low level by the regulatory protein AmpR. nih.gov However, mutations in genes that regulate this expression can lead to a stable, high-level production of AmpC, a state known as derepression. This derepression can confer resistance to tazobactam combinations.
The key genes involved in this regulatory pathway include:
ampR : This gene encodes the transcriptional regulator of the ampC gene. nih.gov
ampD : This gene codes for an N-acetyl-anhydromuramyl-L-alanine amidase, which is involved in peptidoglycan recycling. Mutations in ampD can lead to an accumulation of muropeptides that act as inducers of ampC expression. mdpi.comnih.gov
ampG : This gene encodes a permease responsible for transporting muropeptides from the periplasm into the cytoplasm. nih.gov Inactivation of ampG can block AmpC induction. nih.govasm.org
dacB : This gene encodes for the penicillin-binding protein 4 (PBP4). Inactivation of dacB can also lead to AmpC derepression. nih.govnih.gov
Mutations in ampD and dacB have been shown to lead to the in vivo evolution of resistance to piperacillin (B28561)/tazobactam. nih.gov
Even for β-lactamases that are susceptible to tazobactam, resistance can emerge through the hyperproduction of the enzyme. nih.gov This can occur through mechanisms such as gene amplification or mutations in the promoter region of the β-lactamase gene, leading to increased transcription. nih.govbiorxiv.org The high concentration of the β-lactamase can effectively saturate the available tazobactam, allowing the excess enzyme to hydrolyze the partner β-lactam antibiotic. biorxiv.orgnih.gov This phenomenon has been observed in clinical isolates of Escherichia coli and Klebsiella pneumoniae that are resistant to piperacillin/tazobactam but remain susceptible to third-generation cephalosporins. nih.gov
Non-Enzymatic Resistance Mechanisms
In addition to β-lactamase production, bacteria can develop resistance to tazobactam combinations through modifications of the drug target or by preventing the antibiotic from reaching its target.
β-Lactam antibiotics exert their bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. nih.govpatsnap.com Alterations in the structure of PBPs can reduce their affinity for β-lactam antibiotics, leading to resistance. nih.govoup.com This is a common mechanism of resistance in Gram-positive bacteria, but it is also increasingly reported in Gram-negative pathogens. nih.gov For tazobactam combinations, reduced affinity of the partner β-lactam for its target PBPs can contribute to resistance, even in the presence of effective β-lactamase inhibition. In Streptococcus pneumoniae, resistance to β-lactams is often associated with mosaic PBP genes that arise from interspecies recombination. etflin.com
Table 2: Examples of PBP Alterations Leading to Beta-Lactam Resistance
| Organism | Altered PBPs | Consequence |
|---|---|---|
| Streptococcus pneumoniae | PBP1a, PBP2b, PBP2x | Decreased affinity for penicillins and cephalosporins. oup.comnih.gov |
| Enterococcus faecium | PBP5 | Overexpression and mutations decrease affinity for β-lactams. oup.com |
| Escherichia coli | PBP3 | Insertions can lead to decreased β-lactam susceptibility. nih.gov |
In Gram-negative bacteria, the outer membrane acts as a barrier to the entry of antibiotics. frontiersin.org β-Lactam antibiotics typically cross the outer membrane through water-filled channels called porins. frontiersin.orgmdpi.com A reduction in the number of porins or the expression of more restrictive porins can decrease the influx of the β-lactam antibiotic into the periplasmic space where the PBPs and β-lactamases are located. nih.govsahmri.org.au This reduced permeability can act synergistically with β-lactamase production to increase the level of resistance. sahmri.org.au For instance, a deficiency in the OmpF porin in E. coli has been shown to confer resistance to several β-lactams. frontiersin.org
Emergence and Surveillance of Resistance Patterns in Preclinical and in vitro Models
Preclinical and in vitro models are crucial for understanding the emergence and evolution of resistance to antimicrobial agents like this compound combinations. These models allow for the controlled study of resistance development under specific selective pressures, providing insights into the genetic and molecular mechanisms that may arise in clinical settings.
One common in vitro approach involves the serial passage of bacterial isolates in the presence of sub-inhibitory or gradually increasing concentrations of the antibiotic combination. This method mimics the selective pressure that can lead to the step-wise development of resistance. Such studies have successfully generated piperacillin-tazobactam resistant mutants from initially susceptible strains, allowing for the subsequent characterization of the resistance mechanisms. nih.govresearchgate.net
Another important concept studied in preclinical models is heteroresistance, where a subpopulation of resistant cells exists within a larger susceptible population. Population analysis profiling (PAP) is a technique used to identify and quantify these resistant subpopulations. Studies on Klebsiella pneumoniae have revealed the presence of heteroresistance to piperacillin-tazobactam, which may not be detected by standard susceptibility testing but could contribute to treatment failure. oup.com The resistant subpopulations in these studies were often found to have increased copy numbers of β-lactamase genes. oup.com
Surveillance of resistance patterns in these models provides valuable data on the frequency and types of mutations that lead to resistance. This information is critical for anticipating potential clinical resistance mechanisms and for the development of strategies to mitigate their emergence.
The molecular characterization of resistant isolates generated in preclinical and in vitro models has revealed several key genetic alterations that contribute to resistance to this compound combinations. Whole-genome sequencing of these laboratory-evolved resistant strains has been instrumental in identifying the specific mutations, gene amplifications, and other genetic events responsible for the resistance phenotype.
A predominant mechanism identified is the hyperproduction of β-lactamases, often due to genetic changes affecting the expression of the encoding genes. biorxiv.orgbiorxiv.org This can occur through several mechanisms:
Gene Amplification: An increase in the copy number of β-lactamase genes, such as blaTEM-1, has been frequently observed. nih.govresearchgate.net This amplification can be mediated by mobile genetic elements like insertion sequence IS26, which can facilitate the formation of tandem gene arrays. nih.govresearchgate.net
Promoter Mutations: Mutations in the promoter region of β-lactamase genes can lead to significantly increased transcription. For instance, the substitution of the weak P3 promoter with the stronger Pa/Pb promoter for blaTEM-1b has been shown to cause hyperproduction of the TEM-1 β-lactamase and high-level resistance to piperacillin-tazobactam. frontiersin.org
In addition to β-lactamase hyperproduction, mutations affecting efflux pump regulation are also a common finding in in vitro selected resistant mutants. Sequencing of tazobactam-exposed E. coli and K. pneumoniae has identified mutations in genes such as acrR and marR, which are repressors of the AcrAB and MarA efflux systems, respectively. biorxiv.org These mutations lead to the overexpression of efflux pumps, contributing to reduced drug susceptibility.
The following table summarizes key findings from the molecular characterization of in vitro evolved piperacillin-tazobactam resistant isolates:
| Organism | Selection Method | Primary Resistance Mechanism | Specific Genetic Alterations | Reference |
|---|---|---|---|---|
| Escherichia coli | In vitro evolution with increasing piperacillin-tazobactam concentrations | Hyperproduction of TEM-1 β-lactamase | IS26-mediated amplification of blaTEM-1B | nih.gov |
| Escherichia coli | Exposure to piperacillin-tazobactam | Increased efflux pump expression | Frameshift and missense mutations in marR and acrR | biorxiv.org |
| Escherichia coli | Analysis of clinical isolates with treatment failure | Hyperproduction of TEM-1 β-lactamase | IS26-mediated duplication of blaTEM; generation of small multicopy plasmids with blaTEM | researchgate.net |
| Klebsiella pneumoniae | Population analysis profiling of heteroresistant isolates | Increased β-lactamase production | Copy number changes of plasmid-located blaCTX-M-15, blaSHV-33, blaOXA-1, and blaTEM-1 | oup.com |
These findings from preclinical and in vitro studies highlight the genetic plasticity of bacteria and the multiple evolutionary pathways that can lead to resistance to this compound combinations.
Analytical Methodologies for Tazobactam Hemihydrate Research
Chromatographic Techniques for Quantification and Purity Assessment
Chromatographic methods are the cornerstone of tazobactam (B1681243) hemihydrate analysis, providing powerful separation capabilities for complex mixtures.
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, is a widely employed technique for the simultaneous determination of tazobactam and its partner antibiotics, such as piperacillin (B28561). These methods are valued for their precision, accuracy, and robustness in quality control settings.
Researchers have developed various RP-HPLC methods, optimizing parameters to achieve efficient separation and quantification. A common approach involves using a C18 column as the stationary phase, which is effective for separating the polar analytes. The mobile phase composition is a critical factor, typically consisting of a mixture of an aqueous buffer (like potassium dihydrogen orthophosphate) and an organic solvent (such as acetonitrile (B52724) or methanol). ijpsm.comhumanjournals.com The pH of the buffer is carefully controlled to ensure optimal peak shape and retention times. ijpsm.comwho.int
Detection is most commonly performed using a UV detector at a wavelength where tazobactam exhibits significant absorbance, often in the range of 210-231 nm. who.intuspnf.comjchr.orgmdpi.com The flow rate is generally maintained around 1.0 mL/min to ensure good resolution and reasonable run times. ijpsm.comhumanjournals.com For instance, one method successfully separated tazobactam and piperacillin with retention times of approximately 4.3 and 2.5 minutes, respectively, using a mobile phase of potassium dihydrogen orthophosphate buffer (pH 3.5) and acetonitrile (60:40 v/v) at a flow rate of 1 ml/min and detection at 226 nm. ijpsm.com Another study utilized a C8 column with a mobile phase of methanol (B129727) and water (55:45% v/v) and UV-DAD detection at 215 nm. who.int
Interactive Data Table: Examples of RP-HPLC Method Parameters for Tazobactam Analysis
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
|---|---|---|---|---|---|
| C18 | Potassium dihydrogen orthophosphate buffer (pH 3.5) and acetonitrile (60:40 v/v) | 1.0 | 226 | ~4.3 | ijpsm.com |
| C8 (250 x 4.6, 5 micron) | Methanol and water (55:45% v/v) | 1.0 | 215 | Not Specified | who.int |
| Inertsil-C18 ODS | Methanol and 25mM potassium dihydrogen phosphate (B84403) buffer, pH 6.4 (80:20, v/v) | 1.0 | 225 | 2.95 | humanjournals.com |
| C18 (4.6 x 250 mm, 5µm) | Methanol: 0.1% orthophosphoric Acid in water (85:15) | 0.7 | 231 | Not Specified | jchr.org |
| C18 | Acetonitrile:water with 0.1% trifluoroacetic acid (gradient elution) | 0.8 | 218 | 9.2 | researchgate.net |
For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies in complex biological matrices like plasma and pleural fluid, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are the methods of choice. nih.govmdpi.com These techniques couple the separation power of LC with the mass-resolving capability of a mass spectrometer, allowing for the precise identification and quantification of tazobactam, even at very low concentrations. nih.govmdpi.com
Sample preparation for LC-MS/MS analysis typically involves a protein precipitation step, often using methanol or acetonitrile, to remove interfering macromolecules from the biological sample. nih.govresearchgate.net The supernatant is then diluted and injected into the LC-MS/MS system. nih.gov Stable isotope-labeled internal standards are often used to ensure high accuracy and precision. researchgate.net
The chromatographic separation is achieved using a C18 column with a gradient elution of a mobile phase, which may include components like ammonium (B1175870) bicarbonate or formic acid in water and methanol or acetonitrile. nih.govnih.gov For detection, electrospray ionization (ESI) is a common ionization technique, which can be operated in either positive or negative mode. nih.gov For tazobactam, negative ESI mode is often employed. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition. nih.gov For example, a validated LC-MS/MS method for tazobactam in human plasma and pleural fluid used an ESI negative mode with an MRM transition of m/z 299.1 → 138.1. nih.gov
While less common than HPLC and LC-MS for routine analysis of tazobactam, High-Performance Thin Layer Chromatography (HPTLC) offers advantages such as high sample throughput and low solvent consumption. HPTLC methods can be developed for the quantification and purity assessment of tazobactam in pharmaceutical formulations. This technique involves spotting the sample on a high-performance plate, developing the plate with a suitable mobile phase, and then quantifying the separated spots using a densitometer.
Spectrophotometric Methods
UV-Vis spectrophotometry provides a simpler and more cost-effective alternative to chromatographic methods for the quantification of tazobactam, particularly in bulk drug and simple pharmaceutical formulations. sphinxsai.comsphinxsai.com These methods are based on the principle that tazobactam absorbs ultraviolet radiation at a specific wavelength.
One developed UV spectrophotometric method utilizes the Area Under Curve (AUC) approach for the estimation of tazobactam. sphinxsai.comsphinxsai.com In this method, the area under the curve in a specified wavelength range is measured and correlated to the concentration of the drug. For tazobactam, the AUC in the range of 208-216 nm has been used for analysis, with methanol serving as a suitable solvent. sphinxsai.com Another spectrophotometric method involved the use of 0.1 N NaOH as a solvent, with absorbance measurements taken at 259 nm. researchgate.net These methods are generally validated for linearity, precision, and accuracy and can be suitable for routine quality control analysis. sphinxsai.comsphinxsai.com
Validation of Analytical Methods (e.g., linearity, precision, accuracy, LOD, LOQ, robustness)
The validation of analytical methods is a critical requirement to ensure their reliability, consistency, and accuracy for their intended purpose. researchgate.netwjarr.com This process is conducted in accordance with guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH). jchr.orgsphinxsai.comjchr.org
Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. For tazobactam, HPLC and spectrophotometric methods have shown excellent linearity with correlation coefficients (r²) greater than 0.99. ijpsm.comjchr.org For example, a UV spectrophotometric method was linear in the concentration range of 5 - 25 μg/ml (r² = 0.998). sphinxsai.comsphinxsai.com An RP-HPLC method demonstrated linearity in the range of 10-30 µg/ml (r²=0.997). ijrpb.com
Precision: Precision assesses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). For tazobactam analysis, both intra-day and inter-day precision studies have shown %RSD values well below the acceptable limit of 2%, indicating high precision. who.intjchr.org
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a placebo formulation and then analyzed. The percentage recovery is then calculated. For tazobactam, accuracy studies have consistently shown recovery values within the range of 98-102%, demonstrating the method's ability to provide accurate results. ijpsm.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.br For a stability-indicating HPLC method, the LOD and LOQ for tazobactam were found to be 0.143 μg/ml and 0.435 μg/ml, respectively. jchr.orgjchr.org An LC-MS/MS method reported a lower limit of quantification of 0.25 microg/mL. nih.gov
Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. humanjournals.com For HPLC methods, this can include variations in flow rate, mobile phase composition, and detection wavelength. ijpsm.comhumanjournals.com
Interactive Data Table: Summary of Validation Parameters for Tazobactam Analytical Methods
| Parameter | Method | Reported Range/Value | Reference |
|---|---|---|---|
| Linearity Range | UV-Spectrophotometry | 5 - 25 µg/ml (r² = 0.998) | sphinxsai.comsphinxsai.com |
| Linearity Range | RP-HPLC | 10-30 µg/ml (r² > 0.996) | ijpsm.com |
| Linearity Range | RP-HPLC | 2-10 µg/ml (r² = 0.9999) | jchr.orgjchr.org |
| Linearity Range | LC-MS/MS | 0.25-50.5 mg/L | nih.gov |
| Accuracy (% Recovery) | RP-HPLC | 98-102% | ijpsm.com |
| Precision (%RSD) | RP-HPLC | < 2% | who.intjchr.org |
| LOD | RP-HPLC | 0.143 µg/ml | jchr.orgjchr.org |
| LOQ | RP-HPLC | 0.435 µg/ml | jchr.orgjchr.org |
| LOQ | HPLC | 0.25 µg/mL | nih.gov |
Application of Analytical Methods in Preclinical Pharmacokinetic Studies
Validated analytical methods, particularly LC-MS/MS and HPLC, are indispensable tools for preclinical pharmacokinetic studies of tazobactam. nih.govnih.govnih.gov These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug in animal models, which informs human dosing regimens.
In these studies, biological samples such as plasma, urine, and tissue homogenates are collected at various time points after drug administration. nih.govnih.gov The high sensitivity of LC-MS/MS allows for the quantification of tazobactam and its metabolites at the low concentrations typically encountered in these matrices. nih.gov For example, a rapid and sensitive LC-MS/MS assay has been developed and validated for the quantification of tazobactam in human plasma and pleural fluid, demonstrating its utility in clinical pharmacokinetic studies. nih.gov
HPLC methods with UV detection have also been successfully applied to pharmacokinetic studies, especially when the expected concentrations are within the method's quantification range. nih.gov These methods, after rigorous validation, provide reliable data on the drug's concentration-time profile, from which key pharmacokinetic parameters such as half-life, volume of distribution, and clearance can be calculated. nih.gov For instance, an improved HPLC method was used to investigate the pharmacokinetics of tazobactam in healthy volunteers. nih.gov
In Vitro Efficacy and Susceptibility Studies of Tazobactam Hemihydrate Combinations
Minimum Inhibitory Concentration (MIC) Determinations
The in vitro potency of tazobactam (B1681243) combinations is quantitatively measured by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. For tazobactam combinations, such as piperacillin-tazobactam (B1260346) and ceftolozane-tazobactam, the concentration of tazobactam is often kept fixed while the concentration of the partner β-lactam is varied. For instance, in many testing systems for piperacillin-tazobactam, tazobactam is held at a fixed concentration of 4 µg/mL. liofilchem.net
MIC values are crucial for predicting clinical efficacy and are determined using standardized methods. However, the accuracy and reproducibility of piperacillin-tazobactam MIC testing can be a concern, especially for infections involving extended-spectrum β-lactamase (ESBL)-producing organisms or those with other enzymes like OXA-1. idsociety.org This variability can make it unclear if an isolate that tests as susceptible is reliably so. idsociety.org For ESBL-producing Escherichia coli, the MIC of piperacillin-tazobactam has been shown to impact patient outcomes in non-urinary tract infections; lower MICs (≤2 mg/liter) were associated with lower mortality compared to higher MICs (0% versus 41.1%). nih.gov
| Combination | Organism | MIC50 (mg/L) | MIC90 (mg/L) | Source(s) |
| Ceftolozane-Tazobactam | Pseudomonas aeruginosa | 0.5 | 2 | asm.org |
| Ceftolozane-Tazobactam | Enterobacteriaceae | 0.25 | 1 | nih.gov |
| Ceftolozane-Tazobactam | Escherichia coli | 0.25 | 0.5 | nih.gov |
| Ceftolozane-Tazobactam | Haemophilus influenzae | 0.12 | 0.25 | asm.org |
| Ceftolozane-Tazobactam | Multidrug-Resistant P. aeruginosa | 2 | 8 | nih.gov |
Broth Microdilution and Other Susceptibility Testing Methods
The reference standard for determining the MIC of tazobactam combinations is the broth microdilution (BMD) method, as outlined by standards from the Clinical and Laboratory Standards Institute (CLSI). liofilchem.netidsociety.orgnih.gov This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the test organism. liofilchem.netnih.gov The MIC is read as the lowest concentration that prevents visible turbidity after 16-20 hours of incubation. liofilchem.net
While BMD is the gold standard, other methods are commonly used in clinical laboratories due to their convenience. These include:
Disk Diffusion: This method involves placing an antibiotic-impregnated paper disk on an agar (B569324) plate swabbed with the test organism. The diameter of the zone of growth inhibition around the disk is measured to determine susceptibility. nih.gov
Gradient Strip (E-test): This method uses a plastic strip with a predefined gradient of the antimicrobial agent. When placed on an inoculated agar plate, an elliptical zone of inhibition forms, and the MIC is read where the ellipse intersects the strip. nih.govnih.gov Studies comparing E-test with the BMD reference method for piperacillin-tazobactam against isolates with the OXA-1 resistance mechanism found a categorical agreement of only 50.0%. nih.gov
Automated Dilution Systems: These are commercial systems that automate the process of MIC determination, providing a more rapid and high-throughput alternative to manual BMD. nih.gov
Comparisons between these methods have revealed discrepancies. A study evaluating 150 blood culture isolates (E. coli, K. pneumoniae, and P. aeruginosa) compared disk diffusion, gradient strips, and automated systems against the BMD standard for piperacillin-tazobactam, highlighting conflicting evidence regarding their accuracy. nih.gov Post-hoc analyses of major clinical trials have also demonstrated unexpectedly high rates of non-susceptibility to piperacillin-tazobactam when isolates were re-tested using BMD compared to the methods used at local sites (e.g., Vitek or disk diffusion). oup.com
Spectrum of Activity Against Beta-Lactamase Producing Microorganisms
Tazobactam is a β-lactamase inhibitor that, when combined with a β-lactam antibiotic like piperacillin (B28561) or ceftolozane (B606591), expands the spectrum of activity to include many bacteria that produce β-lactamase enzymes. nih.govnih.gov It is effective against most common class A and some class C β-lactamases. nih.govmdpi.com However, its effectiveness can be diminished against organisms that hyper-express these enzymes or possess multiple types, such as AmpC β-lactamases, which are not efficiently inhibited by tazobactam. idsociety.orgoup.com
The combination of piperacillin with tazobactam enhances its activity against β-lactamase-producing strains of Staphylococcus aureus. nih.gov While piperacillin alone is susceptible to degradation by staphylococcal β-lactamase, the addition of tazobactam inhibits the enzyme and restores activity. nih.gov However, this restoration of susceptibility applies only to methicillin-susceptible S. aureus (MSSA). droracle.aidroracle.ai Methicillin-resistant S. aureus (MRSA) possesses an altered penicillin-binding protein (PBP2a) which confers resistance to nearly all β-lactam antibiotics, a mechanism that is not overcome by the addition of a β-lactamase inhibitor like tazobactam. droracle.ai Some in vitro studies have explored the combination of piperacillin-tazobactam with vancomycin (B549263) against MRSA, finding that both piperacillin and tazobactam were required for synergistic activity. aah.org In serum bactericidal tests, piperacillin/tazobactam demonstrated excellent activity against S. aureus, with 100% of strains killed 1 hour after drug administration in a study with healthy volunteers. nih.gov
Tazobactam combinations are particularly valued for their broad coverage of Gram-negative pathogens. la.gov
Escherichia coli : Piperacillin-tazobactam is highly active against E. coli, with susceptibility rates reported at 98-99%. nih.gov Ceftolozane-tazobactam is also highly potent, with MIC50/90 values of 0.25/0.5 μg/ml. nih.gov The combination is effective against many ESBL-producing E. coli strains, although the presence of co-resident β-lactamases like OXA-1 or AmpC can increase MICs. idsociety.orgnih.gov
Pseudomonas aeruginosa : This organism is a primary target for tazobactam combinations. Ceftolozane-tazobactam is particularly potent, demonstrating the highest susceptibility rates among many common antipseudomonal agents. asm.orgnih.gov In a U.S. surveillance study, 97.5% of P. aeruginosa isolates were susceptible to ceftolozane-tazobactam. asm.org Piperacillin-tazobactam is also a core anti-pseudomonal agent, although resistance rates can be higher, with susceptibility reported at 77.5% in the same study. asm.orgidsociety.org
Haemophilus influenzae : Tazobactam restores the activity of piperacillin against β-lactamase-producing strains of H. influenzae. la.gov Ceftolozane-tazobactam is highly active against H. influenzae, with 99.0% of isolates inhibited at the FDA susceptible breakpoint in one study. asm.org
Klebsiella pneumoniae : Piperacillin-tazobactam susceptibility was reported at 91-96%. nih.gov However, its activity is compromised against strains producing ESBLs, and particularly carbapenemases like KPC, for which piperacillin-tazobactam is not clinically effective. la.gov Ceftolozane-tazobactam shows activity against many ESBL-producing K. pneumoniae, but high MICs may remain for strains producing certain enzymes like SHV-5 and CTX-M-15. nih.gov
Acinetobacter baumannii : Piperacillin-tazobactam has activity against this pathogen, although resistance is common, particularly in carbapenem-resistant isolates. droracle.ai
Enterobacter cloacae : Tazobactam does not reliably inhibit the chromosomal AmpC β-lactamase of Enterobacter species, which can be derepressed and lead to resistance. oup.com The in vitro activity of ceftolozane-tazobactam against E. cloacae complex is highly dependent on the resistance phenotype; one study found 100% of wild-type strains were susceptible, compared to 67% of ESBL-producers and only 19% of AmpC-overproducers. nih.govasm.org
Citrobacter freundii : Similar to Enterobacter, C. freundii possesses an inducible chromosomal AmpC β-lactamase, which can confer resistance to piperacillin-tazobactam. oup.com
Serratia marcescens : A study of isolates from pediatric patients in China showed 100% susceptibility to ceftolozane-tazobactam. nih.gov
Proteus vulgaris and Morganella morganii : Piperacillin-tazobactam generally shows good activity against Proteus species. nih.gov
| Organism | Combination | Susceptibility (%) | Source(s) |
| Escherichia coli | Piperacillin-Tazobactam | 98% | nih.gov |
| Escherichia coli | Ceftolozane-Tazobactam | 92.2% | nih.gov |
| Pseudomonas aeruginosa | Piperacillin-Tazobactam | 77.5% | asm.org |
| Pseudomonas aeruginosa | Ceftolozane-Tazobactam | 97.5% | asm.org |
| Klebsiella pneumoniae | Piperacillin-Tazobactam | 58.6% - 96% | nih.govnih.gov |
| Enterobacter cloacae | Ceftolozane-Tazobactam | 57.1% | nih.gov |
| Serratia marcescens | Ceftolozane-Tazobactam | 100% | nih.gov |
Tazobactam combinations are highly effective against many anaerobic pathogens, which are often found in polymicrobial infections. nih.gov The addition of tazobactam to piperacillin or ceftolozane provides potent activity against the β-lactamase-producing species of the Bacteroides fragilis group, which are common causes of intra-abdominal infections. nih.govmedscape.com In vitro studies show that ceftolozane-tazobactam has good activity against B. fragilis specifically, with the addition of tazobactam significantly reducing the MIC90 from ≥256 μg/ml for ceftolozane alone to 4 μg/ml for the combination. nih.gov Piperacillin-tazobactam also demonstrates good activity against B. fragilis. nih.gov
Time-Kill Curve Analysis and Bactericidal Activity
Time-kill curve analysis is an in vitro method used to assess the pharmacodynamics and bactericidal activity of an antimicrobial agent over time. These studies have shown that β-lactam/β-lactamase inhibitor combinations like piperacillin-tazobactam exhibit time-dependent killing, where efficacy is best predicted by the duration the free drug concentration remains above the MIC (%fT > MIC). nih.gov
In a study evaluating the serum bactericidal activity of piperacillin/tazobactam in healthy volunteers, excellent killing was observed 1 hour after administration against S. aureus and E. coli. nih.gov For P. aeruginosa, 80% of strains were killed at 1 hour, but this activity decreased significantly by 4 hours, suggesting the need for specific dosing strategies to maintain bactericidal concentrations. nih.gov Time-kill studies against Enterococcus faecalis showed that piperacillin-tazobactam was bactericidal (defined as a ≥99.9% or 3-log10 reduction in CFU/mL) for 14 of 15 strains after 24 hours at a concentration four times the MIC. nih.gov
The bactericidal activity can be influenced by the bacterial inoculum size, especially for β-lactamase-producing strains. researchgate.net Some studies have shown bacterial regrowth at 24 hours when a high starting inoculum was used, suggesting that the amount of β-lactamase produced can overcome the inhibitor at high bacterial densities. idsociety.orgresearchgate.net In studies of mixed cultures of E. coli and B. fragilis, both piperacillin-tazobactam and ertapenem (B1671056) exhibited their fastest killing rates when the bacteria were grown together. nih.gov
Evaluation of Synergy and Antagonism with Partner Beta-Lactam Antibiotics (e.g., Piperacillin, Ceftolozane, Ceftazidime)
The clinical efficacy of tazobactam hemihydrate is realized through its combination with partner β-lactam antibiotics. Tazobactam, a potent inhibitor of many β-lactamase enzymes, protects its partner antibiotic from degradation, thereby restoring or expanding its spectrum of activity. In vitro studies are crucial for evaluating the nature of this interaction, specifically to determine if the combination results in synergy (an effect greater than the sum of the individual components), indifference (no change in activity), or antagonism (a reduction in efficacy).
Combination with Piperacillin
The combination of piperacillin and tazobactam is well-established and its in vitro synergistic effects have been extensively documented. Tazobactam expands the spectrum of piperacillin to include many β-lactamase-producing strains that would otherwise be resistant. nih.gov
Detailed Research Findings: Studies have shown that tazobactam has a high affinity for plasmid-mediated enzymes such as TEM-1, TEM-2, and SHV-1, but not for chromosomal β-lactamases. nih.gov The addition of tazobactam significantly enhances piperacillin's activity against β-lactamase-producing strains of Escherichia coli, Haemophilus influenzae, Neisseria gonorrhoeae, and various Staphylococcus species. nih.gov
Synergy testing using methods like the Etest and time-kill assays has quantified the benefits of this combination. For instance, in studies against fluoroquinolone-resistant Pseudomonas aeruginosa, the combination of piperacillin/tazobactam with other agents demonstrated synergy in a significant percentage of isolates. nih.gov While not a direct synergy study of the pair alone, this highlights the synergistic potential of the piperacillin/tazobactam backbone. Further studies on metallo-β-lactamase (MβL)-producing P. aeruginosa have shown that the piperacillin/tazobactam combination can achieve high rates of synergy with other antibiotics like netilmicin, with synergy detected in 90-93.3% of isolates. hrpub.orgresearchgate.net
The interaction can be complex. For example, against OXA-48 producing Klebsiella pneumoniae, the combination of piperacillin-tazobactam with meropenem (B701) was found to be synergistic against 41.2% of isolates. nih.gov This demonstrates the ability of the tazobactam component to contribute to a synergistic outcome even in complex resistance scenarios.
| Organism Type | Partner Antibiotic | Synergy Rate | Key Findings |
| β-lactamase producing strains (E. coli, H. influenzae, etc.) | Piperacillin | Not quantified as a rate, but spectrum is "greatly expanded" nih.gov | Tazobactam restores piperacillin activity against strains producing plasmid-mediated β-lactamases. nih.gov |
| Fluoroquinolone-resistant P. aeruginosa | Piperacillin (in combination with Levofloxacin) | 29% (Etest), 45% (Time-Kill Assay) nih.gov | Demonstrates the synergistic potential of the piperacillin-tazobactam combination against resistant isolates. nih.gov |
| MβL-producing P. aeruginosa | Piperacillin (in combination with Netilmicin) | 90-93.3% hrpub.orgresearchgate.net | High rates of synergy were observed with no antagonism detected. hrpub.orgresearchgate.net |
| OXA-48 Producing K. pneumoniae | Piperacillin (in combination with Meropenem) | 41.2% nih.gov | The combination showed bactericidal effects in 35.3% of isolates. nih.gov |
Combination with Ceftolozane
Ceftolozane is a novel cephalosporin (B10832234) with potent activity against Pseudomonas aeruginosa. The addition of tazobactam protects ceftolozane from degradation by common β-lactamases, such as extended-spectrum β-lactamases (ESBLs), enhancing its utility against a broader range of Gram-negative bacteria. nih.gov
Detailed Research Findings: The combination of ceftolozane/tazobactam has demonstrated superior in vitro activity compared to many other β-lactams against P. aeruginosa. In a study of isolates from intensive care unit (ICU) patients, ceftolozane/tazobactam was susceptible against 96.5% of P. aeruginosa isolates, a higher rate than that observed for piperacillin-tazobactam (77.1%), ceftazidime (B193861) (82.0%), and meropenem (76.3%). nih.gov
This enhanced activity is particularly notable in resistant phenotypes. In a study of P. aeruginosa isolates non-susceptible to other β-lactams, ceftolozane/tazobactam retained significant activity. For instance, it was active against 69.7% of piperacillin-tazobactam-non-susceptible isolates and 65.5% of ceftazidime-non-susceptible isolates. semanticscholar.orgnih.gov This underscores the synergistic contribution of tazobactam in overcoming common resistance mechanisms that affect other cephalosporins and β-lactam combinations.
However, resistance can emerge. Studies on multidrug-resistant P. aeruginosa that developed resistance to ceftolozane-tazobactam during treatment found that this was often due to mutations in the chromosomal AmpC β-lactamase gene. nih.gov Interestingly, these specific mutations, while conferring resistance to ceftolozane-tazobactam and cross-resistance to ceftazidime-avibactam, were associated with an increased susceptibility to piperacillin-tazobactam, suggesting a complex interplay of resistance mechanisms and a potential for antagonistic and synergistic relationships to shift based on specific mutations. nih.gov
| Organism | Susceptibility Rate (Ceftolozane/Tazobactam) | Comparator Susceptibility Rate (Piperacillin/Tazobactam) | Comparator Susceptibility Rate (Ceftazidime) |
| P. aeruginosa (ICU isolates) nih.gov | 96.5% | 77.1% | 82.0% |
| P. aeruginosa (Overall isolates) nih.gov | 68.1% | Not directly compared in this dataset | Not directly compared in this dataset |
| Piperacillin/Tazobactam-Non-Susceptible P. aeruginosa semanticscholar.orgnih.gov | 69.7% | 0% | Not applicable |
| Ceftazidime-Non-Susceptible P. aeruginosa semanticscholar.orgnih.gov | 65.5% | Not applicable | 0% |
Combination with Ceftazidime
While the combination of ceftazidime with the newer β-lactamase inhibitor avibactam (B1665839) is more common, the synergistic potential with tazobactam has also been evaluated. Tazobactam is an inhibitor of many Class A β-lactamases, which can restore the activity of ceftazidime against certain resistant strains.
Detailed Research Findings: In vitro studies evaluating combinations against multidrug-resistant (MDR) Enterobacteriaceae have shown synergistic effects. For example, combinations of ceftazidime with other agents like amikacin (B45834) have resulted in synergistic outcomes against highly resistant isolates of E. coli and Klebsiella pneumoniae. sysrevpharm.org
However, the efficacy of a ceftazidime-tazobactam combination is limited by the spectrum of tazobactam. Tazobactam does not effectively inhibit certain key resistance enzymes, such as AmpC β-lactamases or carbapenemases like metallo-β-lactamases (MBLs). la.govnih.gov This is a critical distinction from combinations like ceftazidime-avibactam, where avibactam provides a broader spectrum of β-lactamase inhibition that includes KPC and OXA-48 carbapenemases and AmpC enzymes. mjima.orgmdpi.com
Therefore, while synergy between ceftazidime and tazobactam can be observed against isolates producing tazobactam-susceptible β-lactamases (e.g., some ESBLs), antagonism or, more commonly, indifference is expected against bacteria producing enzymes that tazobactam cannot inhibit. This is reflected in susceptibility data where ceftolozane/tazobactam often shows superior activity to ceftazidime alone against resistant strains. nih.gov For instance, in a study of carbapenem-resistant P. aeruginosa, both ceftazidime/avibactam and ceftolozane/tazobactam showed low sensitivity (11.7% for both), particularly against isolates carrying MBL genes. nih.gov
| Organism | Combination | Synergy/Activity | Key Findings |
| MDR E. coli & K. pneumoniae | Ceftazidime (with Amikacin) | Synergistic Effect sysrevpharm.org | Demonstrates potential for synergy in combination therapy against MDR isolates. sysrevpharm.org |
| Carbapenem-Resistant P. aeruginosa | Ceftolozane/Tazobactam | 11.7% Susceptibility nih.gov | Activity is low against isolates with carbapenemase genes, especially MBLs. nih.gov |
| Carbapenem-Resistant Enterobacterales (CRE) | Piperacillin/Tazobactam | Low Susceptibility mdpi.com | Tazobactam's spectrum does not cover key carbapenemases like KPC or NDM. mdpi.com |
Structural Activity Relationships and Chemical Modifications of Tazobactam Hemihydrate
Structure-Function Analysis of the Penicillinate Sulfone Core
The inhibitory prowess of tazobactam (B1681243) is intrinsically linked to its penicillinate sulfone core. This structural motif is designed to mimic the natural substrate of β-lactamase enzymes, the β-lactam antibiotics. The core components, namely the β-lactam ring and the thiazolidine (B150603) ring oxidized to a sulfone, are pivotal for its function. The strained β-lactam ring is susceptible to nucleophilic attack by a serine residue in the active site of the β-lactamase, leading to the formation of a covalent acyl-enzyme intermediate.
The sulfone group at the 1-position of the thiazolidine ring is a key feature that distinguishes tazobactam from early penicillins and enhances its inhibitory activity. This electron-withdrawing group plays a crucial role in the subsequent fragmentation of the molecule once the acyl-enzyme complex is formed. This fragmentation leads to the formation of a stable, inactivated enzyme complex, preventing the regeneration of the active enzyme.
The 2β-methyl and 2α-carboxylate groups also contribute to the proper orientation of the inhibitor within the enzyme's active site, facilitating the initial acylation step. The triazole ring attached to the methyl group at the 2β position further enhances the inhibitory potency compared to its predecessor, sulbactam (B1307), which lacks this moiety. This enhancement is attributed to favorable interactions with the enzyme.
Rational Drug Design Strategies for Enhanced Beta-Lactamase Inhibition
The growing challenge of antibiotic resistance, driven by the emergence of new and evolved β-lactamases, necessitates the continuous development of more effective inhibitors. Rational drug design strategies for tazobactam focus on enhancing its inhibitory spectrum, potency, and stability against a wider range of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases.
One prominent strategy involves stabilizing the key inhibitory intermediates, such as the trans-enamine species. By modifying the tazobactam scaffold, medicinal chemists aim to increase the lifetime of this intermediate, thereby prolonging the inactivation of the enzyme. This approach is based on detailed structural and mechanistic studies of the tazobactam-β-lactamase interaction.
Another avenue of rational design is the modification of the side chains to optimize interactions with the active site of various β-lactamases. Given the diversity in the active site architecture among different classes of these enzymes, tailoring the inhibitor structure to achieve a better fit can lead to improved affinity and inhibitory constants (Kᵢ). For instance, modifications to the triazole moiety or the introduction of different substituents at the C-2 position can be explored to exploit specific binding pockets within the enzyme.
Furthermore, the development of dual-action inhibitors represents an innovative approach. These molecules are designed not only to inhibit β-lactamases but also to possess intrinsic antibacterial activity, for example, by targeting penicillin-binding proteins (PBPs). This dual-targeting strategy can lead to a synergistic effect and potentially circumvent certain resistance mechanisms.
Computational modeling and structure-based drug design are invaluable tools in this endeavor. By simulating the binding of virtual tazobactam analogs to the three-dimensional structures of various β-lactamases, researchers can predict binding affinities and guide the synthesis of the most promising candidates.
Development of Novel Tazobactam Hemihydrate Derivatives and Prodrugs
To improve the pharmacokinetic profile, expand the spectrum of activity, and overcome certain limitations of tazobactam, several derivatives and prodrugs have been developed. A notable example is enmetazobactam, an N-methylated derivative of tazobactam. This modification enhances its properties, leading to a potent inhibitor of ESBLs.
Prodrug strategies are primarily aimed at improving the delivery and stability of the parent drug. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. For tazobactam, a prodrug approach could address issues such as poor oral bioavailability or instability in certain formulations. One such example that has been explored is tazobactam glucuronate. This modification was designed to improve the stability of the compound. nih.gov
The general principles of prodrug design that can be applied to tazobactam include:
Ester prodrugs: The carboxylic acid group of tazobactam can be esterified to increase its lipophilicity, potentially enhancing its absorption across biological membranes. These esters would then be hydrolyzed by esterases in the body to release the active tazobactam.
Carrier-linked prodrugs: Tazobactam can be covalently linked to a carrier molecule, such as an amino acid or a peptide, which can facilitate its transport across the intestinal epithelium via specific transporters.
The development of new derivatives also focuses on modifying the core structure to achieve a broader spectrum of inhibition. This includes the synthesis of analogs with different heterocyclic side chains in place of the triazole ring or alterations to the penam (B1241934) nucleus itself. The goal of these modifications is to create inhibitors that are effective against a wider array of β-lactamases, including the challenging metallo-β-lactamases, against which tazobactam has limited activity.
Below is a table summarizing some approaches to tazobactam derivatives and prodrugs:
| Modification Strategy | Example/Concept | Rationale |
| N-Alkylation | Enmetazobactam | Enhanced inhibitory activity against ESBLs. |
| Glucuronidation | Tazobactam glucuronate | Improved stability. nih.gov |
| Esterification | Hypothetical Ester Prodrugs | Increased lipophilicity for potentially improved absorption. |
| Carrier-Linkage | Hypothetical Amino Acid Conjugates | Facilitated transport across biological membranes. |
Impact of Structural Changes on Enzyme Binding and Stability
Any structural modification to this compound can have a profound impact on its interaction with β-lactamases, affecting both its binding affinity and the stability of the resulting enzyme-inhibitor complex.
The triazole ring of tazobactam, for instance, has been shown to be a key contributor to its enhanced potency over sulbactam. Structural studies have revealed that this moiety can form favorable hydrogen bond interactions with amino acid residues in the active site of some β-lactamases. epa.gov Altering this ring system or its substituents would directly influence these interactions and, consequently, the binding affinity.
The stability of the acyl-enzyme complex is a critical determinant of whether the inhibitor acts reversibly or irreversibly. For tazobactam, the fragmentation of the molecule following acylation leads to a very stable, likely irreversible, complex. Structural changes that hinder this fragmentation could lead to a more reversible inhibition, which may be less desirable.
The following table provides a conceptual overview of the impact of structural changes:
| Structural Modification | Potential Impact on Enzyme Binding | Potential Impact on Stability of Complex |
| Alteration of the Triazole Ring | Changes in hydrogen bonding and van der Waals interactions, affecting binding affinity. | May have an indirect effect on the stability of the final complex. |
| Modification of the Sulfone Group | Altered electronics of the β-lactam ring, potentially affecting the acylation rate. | Crucial for the fragmentation pathway leading to a stable complex. |
| Changes at the C-2 Position | Can influence the orientation within the active site and interactions with surrounding residues. | Can affect the stability of the initial Michaelis complex. |
| Stereochemical Inversions | Drastic changes in the fit within the active site, likely leading to a loss of activity. | Would likely prevent the formation of a stable inhibitory complex. |
Future Research Directions and Unanswered Questions in Tazobactam Hemihydrate Research
Investigating Efficacy Against Emerging Beta-Lactamase Variants
A primary focus of future research is the continued evaluation of tazobactam's effectiveness against newly emerging β-lactamase variants. While tazobactam (B1681243) has demonstrated inhibitory activity against many Ambler class A β-lactamases, including common variants like TEM, SHV, and CTX-M, the landscape of β-lactamase-mediated resistance is constantly changing. wikipedia.org The widespread dissemination of extended-spectrum β-lactamases (ESBLs) and the emergence of carbapenemases present a significant threat to the efficacy of current β-lactam/β-lactamase inhibitor combinations. wikipedia.orgnih.gov
Research is needed to systematically characterize the inhibitory spectrum of tazobactam against novel and less common ESBL variants. For instance, while it shows good activity against the prevalent CTX-M-15, its efficacy against other emerging CTX-M types requires further investigation. wikipedia.org Moreover, the potential for bacteria to develop resistance through increased expression of ESBL enzymes or the acquisition of multiple β-lactamases is a concern that warrants further study. nih.govmdpi.com The "inoculum effect," where a higher bacterial load can overwhelm the inhibitory capacity of tazobactam, also needs to be better understood in the context of infections caused by high-level β-lactamase producers. nih.gov
A recent study identified a novel CTX-M β-lactamase, CTX-M-255, which confers resistance to penicillin/β-lactamase inhibitor combinations while remaining susceptible to cephalosporins. drugbank.com This highlights the ongoing evolution of β-lactamases and the critical need for surveillance and research to understand how these new variants circumvent the action of inhibitors like tazobactam. Future investigations should focus on:
Continuous surveillance: Monitoring the prevalence and characteristics of new β-lactamase variants in clinical isolates.
In vitro and in vivo studies: Evaluating the efficacy of tazobactam-containing combinations against these emerging variants.
Structural biology: Understanding the molecular interactions between tazobactam and new β-lactamase enzymes to predict its activity and guide the development of next-generation inhibitors.
Exploring Combination Therapies Beyond Current Standard Regimens
The current standard regimens for tazobactam hemihydrate involve its combination with piperacillin (B28561) and ceftolozane (B606591). nih.gov While these combinations are effective against a broad range of pathogens, the rise of multidrug-resistant organisms necessitates the exploration of novel therapeutic pairings. Future research should investigate the potential synergy of tazobactam with other classes of antibiotics and non-antibiotic agents.
Combination regimens of piperacillin/tazobactam with an aminoglycoside, such as amikacin (B45834), are already utilized for severe nosocomial infections. nih.gov Further studies could explore the optimal dosing and clinical utility of such combinations against specific resistant pathogens. The potential for combining tazobactam with other β-lactams, beyond piperacillin and ceftolozane, could also be a fruitful area of research, potentially expanding the spectrum of activity or overcoming specific resistance mechanisms.
Moreover, the concept of "potentiating" the activity of existing antibiotics is gaining traction. Research could explore the use of tazobactam in combination with non-antibiotic compounds that, for example, disrupt bacterial efflux pumps or enhance the permeability of the bacterial outer membrane. This could potentially restore the activity of tazobactam combinations against strains that have developed non-β-lactamase-mediated resistance.
Advanced Pharmacokinetic/Pharmacodynamic Modeling and Simulation for Optimized Preclinical Regimens
Optimizing the dosage and administration of tazobactam is crucial for maximizing its efficacy and minimizing the development of resistance. Advanced pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation are powerful tools for achieving this. idsociety.orgwikipedia.org These models integrate data on drug concentrations in the body over time (pharmacokinetics) with their effects on bacteria (pharmacodynamics) to predict the most effective dosing strategies. idsociety.orgwikipedia.org
For tazobactam, the PK/PD index most closely associated with efficacy has been identified as the percentage of the dosing interval during which the tazobactam concentration remains above a certain threshold (%T>threshold). medlineplus.govpatsnap.com However, the optimal magnitude of this index can vary depending on the specific pathogen and the level of β-lactamase production. medlineplus.gov
Future research in this area should focus on:
Refining PK/PD models: Incorporating patient-specific factors such as renal function and severity of illness to personalize dosing regimens. idsociety.org
Investigating different infusion strategies: Monte Carlo simulations have suggested that higher doses and longer infusion times of tazobactam may be necessary to achieve optimal PK/PD targets against less susceptible organisms. nih.gov
Modeling combination therapies: Developing PK/PD models that can predict the synergistic effects of tazobactam in combination with other antibiotics.
| Research Focus | Key Objectives |
| Refining PK/PD Models | Incorporate patient-specific factors for personalized dosing. |
| Infusion Strategies | Evaluate the impact of higher doses and longer infusion times. |
| Combination Therapy Modeling | Predict synergistic effects with other antibiotics. |
Development of Novel Analytical Techniques for Enhanced Monitoring
Therapeutic drug monitoring (TDM) of tazobactam and its partner β-lactams can be beneficial for optimizing treatment, especially in critically ill patients where pharmacokinetics can be highly variable. Currently, high-performance liquid chromatography (HPLC) is a common method for measuring piperacillin and tazobactam concentrations in plasma.
While several HPLC methods have been developed, there is a need for more advanced and accessible analytical techniques. Future research should aim to develop:
Rapid and point-of-care tests: To enable real-time dose adjustments at the bedside.
Methods for measuring unbound drug concentrations: As the unbound fraction of the drug is the pharmacologically active component.
More sensitive and specific assays: To accurately measure drug concentrations in various biological matrices.
The development of such techniques would facilitate the implementation of routine TDM for tazobactam combinations, leading to more precise and effective therapy.
| Analytical Technique | Advantages | Future Development Needs |
| HPLC | Established and reliable | Faster turnaround times, measurement of unbound drug |
| LC-MS | High sensitivity and specificity | Increased accessibility in clinical settings |
| Point-of-Care Tests | Rapid results for real-time adjustments | Development and validation for clinical use |
Research into this compound's Role in Modulating Host-Pathogen Interactions
Beyond its direct role as a β-lactamase inhibitor, there is emerging evidence that tazobactam, in combination with a β-lactam, may modulate the interaction between the host and the pathogen. This represents a relatively unexplored but potentially significant area of future research.
One study found that sub-inhibitory concentrations of piperacillin-tazobactam (B1260346) induced filamentous forms of Escherichia coli and inhibited several virulence factors, including biofilm formation, motility, and the oxidative stress response. idsociety.org These findings suggest that even at concentrations below those required to kill the bacteria, the combination can reduce their pathogenicity. idsociety.org
Another study indicated that piperacillin/tazobactam had an immunomodulating effect on the phagocytic activity of neutrophils in patients with abdominal cavity infections. nih.gov This raises the intriguing possibility that tazobactam combinations may not only directly combat bacteria but also enhance the host's immune response to the infection.
Future research in this area should aim to:
Elucidate the mechanisms: Investigate the molecular pathways through which tazobactam combinations affect bacterial virulence and host immune responses.
Explore a broader range of pathogens: Determine if these effects are specific to certain bacteria or are more generalizable.
Assess the clinical relevance: Evaluate whether the modulation of host-pathogen interactions contributes significantly to the clinical efficacy of tazobactam-containing therapies.
Strategies to Combat Non-Beta-Lactamase Mediated Resistance to this compound Combinations
While β-lactamase production is a major mechanism of resistance to β-lactam antibiotics, bacteria can also develop resistance through other means. These non-β-lactamase-mediated resistance mechanisms, such as the overexpression of efflux pumps and the loss of outer membrane porins, can also reduce the effectiveness of tazobactam combinations.
For example, in Pseudomonas aeruginosa, the overexpression of the MexAB-OprM efflux system is a known mechanism of resistance to piperacillin-tazobactam. Future research should focus on developing strategies to overcome these resistance mechanisms. This could involve:
Developing efflux pump inhibitors: Compounds that block the activity of efflux pumps could be co-administered with tazobactam combinations to restore their activity.
Investigating alternative drug delivery systems: Novel drug delivery systems could be designed to bypass efflux pumps or enhance the penetration of the drugs into the bacterial cell.
Understanding the interplay between resistance mechanisms: Research is needed to better understand how different resistance mechanisms interact and how this impacts the efficacy of tazobactam combinations.
By addressing these unanswered questions and pursuing these future research directions, the scientific community can work to preserve and enhance the clinical utility of this compound in an era of increasing antimicrobial resistance.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the polymorphic purity of tazobactam hemihydrate in experimental settings?
- Methodology : Use powder X-ray diffraction (PXRD) to confirm the hemihydrate crystal structure, differential scanning calorimetry (DSC) to analyze dehydration behavior, and Karl Fischer titration to validate water content (2.2–3.8% as per USP guidelines). Cross-reference with NMR for molecular integrity .
- Experimental Design : Include control samples of anhydrous tazobactam and other polymorphs to distinguish phase transitions. Replicate measurements across multiple batches to ensure consistency .
Q. How should researchers design stability studies for this compound under varying environmental conditions?
- Approach : Conduct accelerated stability testing at elevated temperatures (e.g., 40°C/75% RH) and monitor changes in water content, crystallinity, and β-lactamase inhibition efficacy. Use HPLC to track degradation products and correlate with activity loss .
- Data Interpretation : Apply Arrhenius kinetics to predict shelf-life but validate with real-time studies. Document deviations caused by metastable phase transitions (e.g., dehydration to anhydrate) .
Q. What are the critical considerations for synthesizing this compound with high purity in academic labs?
- Protocol Optimization : Control crystallization conditions (solvent composition, cooling rates) to favor hemihydrate formation. Use in-situ Raman spectroscopy to monitor polymorphic transitions during synthesis .
- Purity Validation : Perform mass balance calculations alongside LC-MS to detect impurities. Reference USP monograph limits for residual solvents and related substances .
Advanced Research Questions
Q. How can researchers resolve contradictions in β-lactamase inhibition data between this compound and other β-lactamase inhibitors?
- Data Analysis : Use enzyme kinetics models (e.g., Michaelis-Menten) to compare inhibitor constants (Ki) under standardized pH and temperature conditions. Statistically analyze batch-to-batch variability in inhibitor potency .
- Experimental Controls : Include clavulanic acid and sulbactam as comparators. Account for hemihydrate-specific solubility differences in assay buffers .
Q. What advanced techniques are suitable for studying the metastable behavior of this compound during dehydration?
- Techniques : Employ synchrotron-based X-ray tomography to visualize real-time structural changes during dehydration. Pair with thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) to quantify water loss kinetics .
- Modeling : Use molecular dynamics simulations to predict hydration-dehydration pathways and identify critical water-binding sites .
Q. How can researchers optimize the combinatorial ratios of this compound with β-lactam antibiotics in vitro?
- Experimental Framework : Design checkerboard assays to determine fractional inhibitory concentration indices (FICIs) against multidrug-resistant pathogens. Normalize results using Clinical and Laboratory Standards Institute (CLSI) breakpoints .
- Statistical Validation : Apply isobolographic analysis to distinguish synergistic, additive, or antagonistic effects. Use ANOVA to assess significance across biological replicates .
Data Management and Reproducibility
Q. What strategies ensure reproducibility in this compound research across labs?
- Documentation : Adhere to Beilstein Journal of Organic Chemistry guidelines for experimental reporting, including raw PXRD/DSC data in supplementary materials. Disclose crystallization solvents and drying protocols .
- Data Sharing : Deposit crystallographic data in public repositories (e.g., Cambridge Structural Database) with metadata on synthesis conditions .
Q. How should researchers address batch-to-batch variability in hemihydrate samples for pharmacokinetic studies?
- Quality Control : Request peptide content analysis and TFA removal (<1%) for cell-based assays. Use multivariate regression to isolate variability sources (e.g., salt content vs. impurities) .
- Standardization : Pre-screen batches via HPLC-UV and discard outliers exceeding ±5% potency variance from reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
